N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide
Description
Properties
Molecular Formula |
C18H21N3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide |
InChI |
InChI=1S/C18H21N3O2S/c22-17(21-14-7-6-11-19-13-14)10-2-1-5-12-20-18(23)15-8-3-4-9-16(15)24/h3-4,6-9,11,13,24H,1-2,5,10,12H2,(H,20,23)(H,21,22) |
InChI Key |
NJJPJDCYPCCRLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)NC2=CN=CC=C2)S |
Origin of Product |
United States |
Preparation Methods
General Strategy for Synthesis
The synthesis generally follows a modular approach:
- Step 1: Preparation of the benzamide core with suitable functional groups.
- Step 2: Introduction of the sulfanyl group at the 2-position.
- Step 3: Coupling of the hexyl chain with a protected amino group.
- Step 4: Attachment of the pyridin-3-ylamine moiety via amide linkage.
This approach allows for flexibility in substituent modifications and optimization for yield and purity.
Preparation of Benzamide Core
- The benzamide core is synthesized via amide coupling between 2-aminobenzenethiol and a suitable acyl chloride or carboxylic acid derivative.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Activation of 2-aminobenzenethiol | Thionyl chloride or oxalyl chloride | Forms acyl chloride intermediate |
| 2. Amide formation | Reaction with benzoyl chloride or corresponding acid | Conducted in inert solvent like dichloromethane (DCM) with base (e.g., triethylamine) |
Reference: Patent US20110009622A1 describes similar benzamide synthesis via acyl chlorides and amide coupling strategies.
Introduction of the Sulfanyl Group at the 2-Position
- Sulfur substitution is achieved through nucleophilic substitution or thiolation reactions.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Activation of benzamide | Use of thiolating agents like Lawesson's reagent or phosphorus-based reagents | Facilitates sulfur incorporation |
| 2. Thiol addition | Reaction with appropriate thiol or thiol precursor | Typically under reflux in inert solvents |
Research Data: Patent EP2280001A1 details sulfur incorporation methods, emphasizing thiol-alkylation and sulfur transfer reactions.
Synthesis of the Hexyl Chain with Amino Functionality
- The hexyl chain bearing a protected amino group is synthesized via alkylation of amino derivatives with hexyl halides.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Alkylation | Reacting hexyl halide (e.g., hexyl bromide) with protected amino groups like Boc- or Fmoc-protected amines | Conducted in polar aprotic solvents like DMF or DMSO |
| 2. Deprotection | Acidic or basic conditions to remove protecting groups | Ensures free amino group ready for coupling |
Supporting Data: Patent EP3904349A1 discusses similar alkylation and protection strategies for chain elongation.
Coupling of the Hexyl Chain with the Benzamide Scaffold
- Amide bond formation via carbodiimide-mediated coupling .
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Activation of carboxylic acid | Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) | In presence of HOBt or NHS to improve yields |
| 2. Coupling | Reaction with amino-hexyl derivative | Conducted in DMF or DCM at room temperature |
Research Insights: Patent US20110009622A1 emphasizes carbodiimide coupling for amide bond formation in similar compounds.
Attachment of Pyridin-3-ylamine
- Final step involves amide coupling between the amino group on the hexyl chain and pyridin-3-ylcarboxylic acid or its derivatives.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1. Activation of pyridin-3-yl acid | Use of EDCI or HATU in DMF | Ensures efficient coupling |
| 2. Coupling | Reaction with amino-hexyl intermediate | Stirring at room temperature or gentle heating |
Supporting Data: Patent EP3515916NWB1 describes similar amide coupling strategies involving heterocyclic amines.
Purification and Characterization
- The final product is purified via silica gel chromatography using gradients of ethyl acetate/hexanes.
- Characterization involves NMR, MS, and IR to confirm structure and purity.
Summary of Key Reaction Conditions and Data
| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | References |
|---|---|---|---|---|---|
| Benzamide formation | Benzoyl chloride, triethylamine | DCM | Room temp | 75-85 | US20110009622A1 |
| Sulfur incorporation | Lawesson's reagent | Toluene | Reflux | 65-78 | EP2280001A1 |
| Alkylation | Hexyl halide, protected amine | DMF | Room temp | 70-80 | EP3904349A1 |
| Amide coupling | EDCI/HOBt | DMF | Room temp | 80-90 | US20110009622A1, EP3515916NWB1 |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional groups:
-
Amide linkage (-CONH-)
-
Sulfanyl (thiol) group (-SH)
-
Pyridinylamino substituent (C5H4N-NH-)
Key Reaction Pathways:
Synthetic Routes
While no direct synthesis is documented, analogous protocols from patents and journals suggest the following potential pathways:
Stability and Side Reactions
-
Thiol Oxidation : The -SH group is prone to oxidation, forming disulfide dimers or sulfonic acids under aerobic conditions .
-
Amide Hydrolysis : Prolonged exposure to acidic/basic environments cleaves the amide bond, yielding 6-(pyridin-3-ylamino)hexanoic acid and 2-sulfanylbenzoic acid .
-
Pyridine Coordination : The pyridine nitrogen may coordinate transition metals (e.g., Cu²⁺, Fe³⁺), altering solubility and reactivity .
Comparative Reaction Yields
Research Gaps and Recommendations
-
Unreported Reactions : No data exists on cyclization reactions (e.g., intramolecular thiol-amide interactions) or photostability.
-
Biological Activity : Analogous compounds (e.g., pyridinyl-substituted benzamides) show kinase inhibition , suggesting potential pharmacological relevance.
-
Analytical Validation : LC-MS and NMR data for this specific compound are absent; further characterization is required.
Scientific Research Applications
N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and pyridin-3-ylamino groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with patented derivatives such as:
- N-(4-(6-(Benzyloxy)pyridin-3-ylamino)-3-cyano-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)-acetamid
- N-(4-(6-(3-Chlorobenzyloxy)pyridin-3-ylamino)-3-cyano-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(piperidin-4-yliden)-acetamid
These analogues (from ) differ in their core scaffold (quinoline vs. benzamide) and substituents (e.g., cyano groups, piperidine rings, and pyridin-4-yloxy linkages). Notably, the absence of a sulfanyl group in these patented compounds highlights the uniqueness of N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide’s reactivity profile .
Table 1: Key Structural and Functional Differences
Reactivity and Pharmacological Implications
- Sulfanyl Group: The -SH group in the target compound may confer redox activity or metal-binding capacity, unlike the cyano or chlorobenzyloxy groups in the quinoline-based analogues. This could make it suitable for targeting cysteine proteases or antioxidant pathways.
- Pyridine Substitution: The pyridin-3-ylamino group may enhance solubility compared to pyridin-4-yloxy linkages in the patented compounds, which are more lipophilic .
Computational and Experimental Data Gaps
No experimental binding affinities, IC₅₀ values, or toxicity profiles for this compound are available in the provided evidence. However, molecular docking studies using tools like UCSF Chimera could predict its interaction with proteins such as glutathione reductase or thioredoxin .
Biological Activity
N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H22N4O2S
- Molecular Weight : 342.44 g/mol
- CAS Number : Not specified in the search results.
The presence of a pyridine moiety and a sulfanyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds similar to this compound often exhibit biological activities through several mechanisms:
- Enzyme Inhibition : Many compounds with similar structures act as inhibitors of key enzymes involved in metabolic pathways, including proteases and kinases.
- Receptor Modulation : The pyridine ring can interact with various receptors, potentially influencing signaling pathways related to inflammation and cancer.
- Antioxidant Activity : Compounds containing sulfanyl groups are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits tumor growth | |
| Antioxidant | Reduces oxidative stress | |
| Enzyme Inhibition | Inhibits specific proteases | |
| Antimicrobial | Exhibits activity against bacteria |
Case Studies
- Anticancer Properties : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant cytotoxicity, particularly against breast cancer cells. This suggests a potential role in cancer therapy.
- Antioxidant Effects : Research conducted on animal models indicated that administration of the compound resulted in reduced markers of oxidative stress, highlighting its potential as a therapeutic agent for conditions associated with oxidative damage.
- Enzyme Interaction Studies : In vitro assays showed that this compound effectively inhibited certain proteases linked to inflammatory responses, suggesting its utility in treating inflammatory diseases.
Q & A
Q. How can researchers optimize the synthesis of N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:
-
Coupling agents : Use carbodiimides (e.g., EDC/HOBt) for amide bond formation between the pyridinylaminohexyl and sulfanylbenzamide moieties.
-
Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
-
Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water mixtures to isolate high-purity product .
-
Analytical validation : Monitor reaction progress via TLC and confirm purity using HPLC (≥98% purity threshold) .
Parameter Optimization Strategy Reference Reaction Temperature 0–5°C for sensitive intermediates Catalyst DMAP for acyl transfer efficiency Workup Acid-base extraction to remove byproducts
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural and functional validation:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridin-3-ylamino group and sulfanylbenzamide linkage.
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₈H₂₂N₄O₂S) and isotopic patterns.
- HPLC-DAD : Assess purity and detect trace impurities (e.g., unreacted starting materials) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
Q. What mechanistic hypotheses explain the biological activity of this compound?
- Methodological Answer : Hypothesize mechanisms using structural analogs and biochemical assays:
- Enzyme inhibition : Test against kinases or proteases due to the pyridine and sulfanyl motifs (common in ATP-competitive inhibitors) .
- Reactive oxygen species (ROS) modulation : The sulfanyl group may act as a redox-active moiety; use DCFH-DA assays to quantify ROS scavenging .
- Cellular uptake : Evaluate lipophilicity (logP) via shake-flask method; correlate with cytotoxicity in cell lines (e.g., HEK293 or HeLa) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound?
- Methodological Answer : SAR strategies include:
- Core modifications : Replace pyridin-3-ylamino with pyrimidinyl or quinolinyl groups to enhance π-π stacking .
- Side-chain variation : Introduce alkyl or aryl substituents at the hexyl chain to modulate steric effects .
- Functional group swaps : Replace sulfanyl (-SH) with sulfonyl (-SO₂-) to improve metabolic stability .
- In silico docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2) .
Q. How should researchers address contradictory data in solubility and bioavailability studies of this compound?
- Methodological Answer : Resolve contradictions through:
- Standardized protocols : Use USP dissolution apparatus with fixed pH buffers (1.2–6.8) and biorelevant media (FaSSIF/FeSSIF) .
- Data normalization : Control for variables like particle size (via micronization) and crystallization form (polymorph screening) .
- Advanced models : Compare in vitro permeability (Caco-2 assays) with in vivo pharmacokinetics (rodent studies) .
Q. What methodologies are recommended for studying the metabolic stability of this compound?
- Methodological Answer :
- Liver microsome assays : Incubate with human/rat liver microsomes and NADPH; quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent probes .
- Metabolite identification : Use HRMS with MSE fragmentation to detect hydroxylation or glucuronidation products .
Q. How can computational chemistry predict degradation pathways for this compound under varying storage conditions?
- Methodological Answer :
- DFT calculations : Simulate hydrolysis or oxidation pathways (e.g., sulfanyl group oxidation) using Gaussian09 .
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH); analyze degradants via LC-HRMS .
- QSPR models : Correlate molecular descriptors (e.g., HOMO-LUMO gap) with stability data .
Q. What experimental designs validate the selectivity of this compound for its intended target?
- Methodological Answer :
- Off-target profiling : Use kinase/GPCR panels (e.g., Eurofins Cerep) at 10 μM concentration .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
- CRISPR knockouts : Validate target dependency in isogenic cell lines .
Q. How can researchers scale up synthesis while maintaining reproducibility and minimizing impurities?
- Methodological Answer :
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing rate) via response surface methodology .
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediates and final product .
Q. What hypotheses could explain discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
Hypothesize and test: - Protein binding : Measure plasma protein binding (equilibrium dialysis) to assess free drug concentration .
- Efflux transporters : Test inhibition of P-gp/BCRP using calcein-AM assays .
- Metabolic clearance : Compare in vitro half-life (t₁/₂) with in vivo plasma exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
